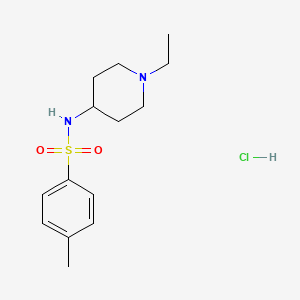
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a propanamide derivative that has been synthesized using a specific method, which will be discussed in This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, this paper will explore the future directions for research on DMPP.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This compound has also been found to activate certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. This compound has also been found to reduce the activation of immune cells, such as macrophages and T cells, which play a role in the immune response. Additionally, this compound has been found to reduce pain in animal models, which suggests that it may have analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide. One potential avenue of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is to explore its potential as an analgesic and to investigate its mechanism of action in more detail. Additionally, researchers could investigate the potential use of this compound in other fields, such as cancer research or neuroscience. Overall, this compound is a compound with significant potential for scientific research, and there are many avenues for future exploration.
Méthodes De Synthèse
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with 2,6-dimethylmorpholine. The reaction is catalyzed by a base, such as triethylamine or sodium hydroxide, and is carried out in a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. This compound has also been studied for its potential use as an analgesic, as it has been found to reduce pain in animal models.
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-11-7-6-8-12(2)16(11)18-17(20)15(5)19-9-13(3)21-14(4)10-19/h6-8,13-15H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNGIBGFIHBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


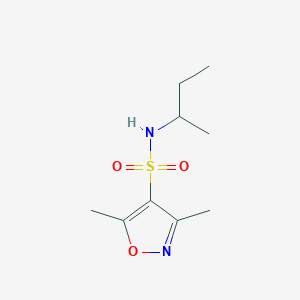

![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)
![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)
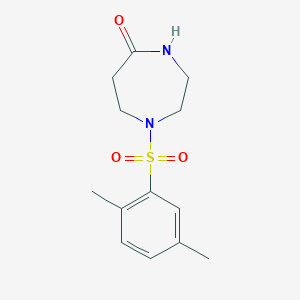
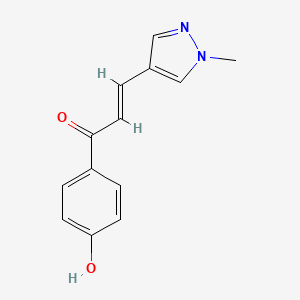
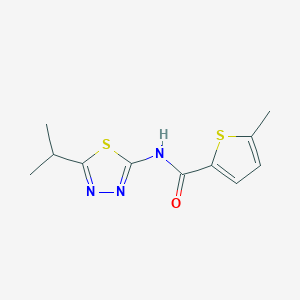
![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
